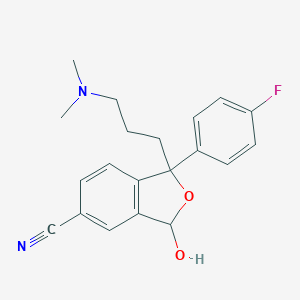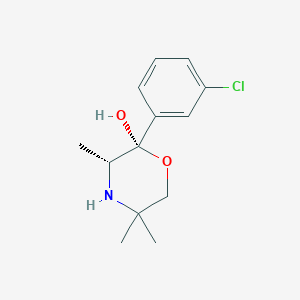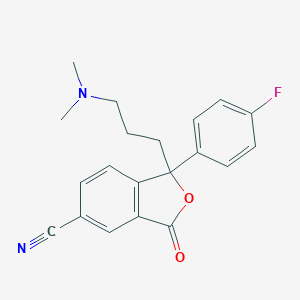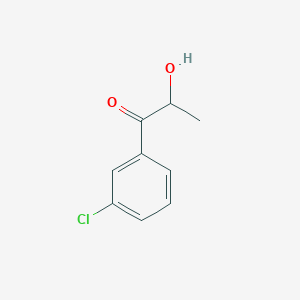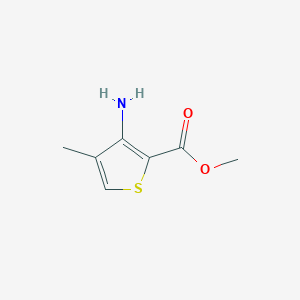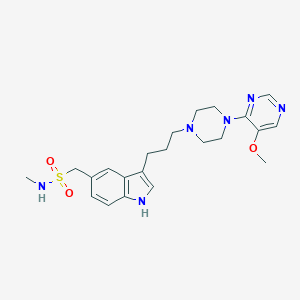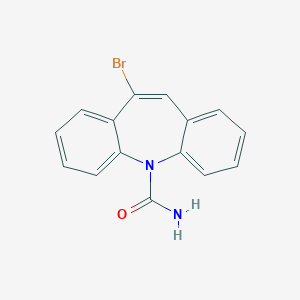
10-Bromocarbamazepine
Descripción general
Descripción
10-Bromocarbamazepine, also known as 10-Bromo-5H-dibenz [b,f]azepine-5-carboxamide, is a compound with the molecular formula C15H11BrN2O and a molecular weight of 315.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of carbamazepine, a compound closely related to 10-Bromocarbamazepine, involves over 10 routes and employs more than 25 reactants . A robust continuous process for the synthesis of carbamazepine has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy .
Physical And Chemical Properties Analysis
10-Bromocarbamazepine has a predicted boiling point of 463.1±55.0 °C and a predicted density of 1.584±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
10-Bromocarbamazepine can be quantitatively determined as an impurity in Carbamazepine, using cathodic two-electron debromination methods. This is important for process control and quality assurance in drug production (Dünnbier, Jugelt, Hänig, & Vieth, 1986).
Research on Oxcarbazepine, a derivative of Carbamazepine, and its metabolites in human plasma and cerebrospinal fluid, is crucial for pharmacokinetic studies. While 10-Bromocarbamazepine is not directly mentioned, the study of its relatives provides insights into its potential behavior and effects (Kimiskidis et al., 2007).
The pharmacokinetics and pharmacological effects of Carbamazepine and Carbamazepine-10,11-Epoxide are studied extensively. Understanding these compounds aids in grasping the implications of related substances like 10-Bromocarbamazepine (Bertilsson & Tomson, 1986).
Studies on Oxcarbazepine's mechanisms of action and its effectiveness in epilepsy treatments provide indirect information about 10-Bromocarbamazepine, considering their chemical similarity (McLean et al., 1994).
Monitoring pharmaceutical residues like Carbamazepine in the environment can inform the potential environmental impact of related compounds like 10-Bromocarbamazepine (Martínez Bueno et al., 2016).
Therapeutic drug monitoring research, especially on Oxcarbazepine and its metabolites, can offer insights into how 10-Bromocarbamazepine might be managed clinically (Bring & Ensom, 2008).
The development of new industrial processes for intermediates related to Oxcarbazepine, such as 10-Methoxyiminostilbene, can provide context for the synthesis and handling of 10-Bromocarbamazepine (Singh et al., 2009).
Mecanismo De Acción
Target of Action
10-Bromocarbamazepine is a derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug . The primary targets of carbamazepine are voltage-gated sodium channels . By binding to these channels, carbamazepine stabilizes their inactive state, preventing repetitive and sustained firing of an action potential . This mechanism is crucial in reducing the hyperexcitability associated with seizures and mood disorders .
Mode of Action
10-Bromocarbamazepine, similar to carbamazepine, likely interacts with its targets by binding to the voltage-gated sodium channels in their inactive conformation . This binding prevents the channels from returning to their active state, thereby inhibiting the rapid, repetitive firing of action potentials . This action reduces neuronal excitability, which is beneficial in conditions like epilepsy and bipolar disorder .
Biochemical Pathways
The biochemical pathways affected by 10-Bromocarbamazepine are likely similar to those of carbamazepine. Carbamazepine is metabolized in the liver by the cytochrome P450 enzymes, specifically CYP3A4 . One of the key metabolites formed is 2-hydroxycarbamazepine, which can be further oxidized to form reactive species . These reactive species may play a role in the drug’s therapeutic and side effects .
Pharmacokinetics
Carbamazepine exhibits nonlinear pharmacokinetics, with its metabolism being influenced by autoinduction . This means that the drug can induce the production of its own metabolizing enzymes, leading to increased metabolism over time . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties are also influenced by factors such as dose, frequency of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of 10-Bromocarbamazepine are likely to be similar to those of carbamazepine. At the molecular level, the drug’s action on sodium channels reduces the excitability of neurons, thereby controlling seizures and stabilizing mood . At the cellular level, the drug may influence the behavior, growth, and development of cells, potentially leading to side effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10-Bromocarbamazepine. For instance, the presence of other substances in the body can affect the drug’s metabolism and action . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other drugs
Safety and Hazards
Safety measures for handling 10-Bromocarbamazepine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
5-bromobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUKVYDIGVLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208399 | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromocarbamazepine | |
CAS RN |
59690-97-0 | |
| Record name | 10-Bromocarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10-Bromocarbamazepine in pharmaceutical analysis?
A: 10-Bromocarbamazepine is a known impurity found in carbamazepine drug substances and tablets. [, ] This impurity is a by-product generated during the manufacturing process of carbamazepine. [] Its presence is undesirable and needs to be carefully controlled to ensure the quality and safety of the drug product.
Q2: Are there analytical methods available to quantify 10-Bromocarbamazepine in carbamazepine samples?
A: Yes, both direct current polarography (DCP) and differential pulse polarography (DPP) have been successfully employed to determine 10-Bromocarbamazepine levels in carbamazepine. [] These electrochemical methods exploit the compound's ability to undergo a two-electron debromination reaction. [] For instance, DPP offers a higher sensitivity, detecting as low as 10 ppm of bromine, equivalent to a 3 x 10-6 mol/L concentration of 10-Bromocarbamazepine. [] Additionally, a liquid chromatography (LC) method using a diol column and a mobile phase consisting of acetonitrile, methanol, and aqueous acetic acid is also capable of detecting 10-Bromocarbamazepine at levels as low as 0.03%. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



